Cephalomannine’s co-elution with paclitaxel in HPLC leads to purity overestimation. Our >98% pure reference standard, with N-tigloyl side chain, enables baseline resolution (RRT 0.81-0.90) for accurate taxane API compliance. • Pharmacopeial reference standard for paclitaxel purity. • Selective precursor for baccatin III/10-DAB via side-chain cleavage. • Guaranteed lot consistency.
Cephalomannine is a naturally occurring taxane diterpenoid and a direct structural analogue of paclitaxel, differing only by the presence of an N-tigloyl group instead of an N-benzoyl group on the C-13 side chain [1]. In procurement and industrial contexts, it serves a dual role: first, as an essential analytical reference standard for validating the purity of paclitaxel extracts due to its notorious co-elution behavior in standard reversed-phase chromatography; and second, as a high-value starting material for semi-synthetic taxane production. Rather than being discarded as an extraction impurity, cephalomannine can undergo targeted biocatalytic or chemical cleavage to yield baccatin III or 10-deacetylbaccatin III (10-DAB), which are core scaffolds for synthesizing next-generation, multi-drug resistance (MDR)-evading taxoids [2].
Substituting cephalomannine with crude taxane mixtures or generic paclitaxel standards critically compromises both analytical resolution and semi-synthetic yields. In quality control, standard C18 HPLC methods often fail to resolve cephalomannine from paclitaxel, meaning the absence of a high-purity cephalomannine reference standard leads to the overestimation of paclitaxel purity and subsequent regulatory compliance failures[1]. In semi-synthesis, attempting to use paclitaxel or crude extracts instead of isolated cephalomannine for baccatin III production introduces competing side-reactions and complex purification bottlenecks, whereas pure cephalomannine offers a specific, cleavable N-tigloyl target for selective conversion into high-value precursors [2].
Due to its structural similarity to paclitaxel, cephalomannine exhibits an extremely narrow elution window in reversed-phase chromatography. In standard HPLC assays, cephalomannine elutes just prior to paclitaxel with a relative retention time (RRT) of approximately 0.81 to 0.90 [1]. Without pure cephalomannine to establish baseline resolution, standard C18 columns will merge these peaks, falsely inflating the measured purity of paclitaxel APIs.
| Evidence Dimension | HPLC Relative Retention Time (RRT) |
| Target Compound Data | Cephalomannine RRT ~0.81 - 0.90 |
| Comparator Or Baseline | Paclitaxel (RRT = 1.00) |
| Quantified Difference | ΔRRT < 0.2, requiring specialty PFP or cyanopropyl columns for baseline separation |
| Conditions | Reversed-phase HPLC with acetonitrile/water gradients |
Procurement of pure cephalomannine is mandatory for calibrating HPLC methods to prevent the co-elution of this major impurity from artificially inflating paclitaxel purity assays.
Instead of treating cephalomannine as a waste byproduct of paclitaxel extraction, it can be utilized as a direct precursor for core taxane scaffolds. Microbial transformation of cephalomannine (e.g., via Luteibacter sp.) successfully cleaves the C-13 side chain, yielding baccatin III and related epimers at a combined yield of approximately 31% [1]. This provides a direct, scalable route to 10-DAB and baccatin III without relying solely on yew needle extraction.
| Evidence Dimension | Conversion yield to Baccatin III / core scaffolds |
| Target Compound Data | ~31% combined yield of baccatin derivatives via targeted cleavage |
| Comparator Or Baseline | Discarded crude taxane waste (0% recovered precursor value) |
| Quantified Difference | Recovers up to 31% of the impurity mass as high-value semi-synthetic precursors |
| Conditions | Microbial transformation (Luteibacter sp.) or targeted chemical hydrolysis |
Procuring or isolating cephalomannine allows manufacturers to salvage high-value baccatin III precursors for semi-synthetic taxane production rather than discarding extraction byproducts.
While cephalomannine is less potent than paclitaxel, it maintains significant baseline cytotoxicity. In human lung cancer cell lines (H460, A549), cephalomannine exhibits IC50 values between 0.18 and 0.37 μM , compared to paclitaxel's low nanomolar range (2.5–7.5 nM) [1]. This inherent micro-molar activity proves that the core taxane ring remains active despite the N-tigloyl substitution, establishing it as a viable starting scaffold for synthesizing C2-modified analogues that overcome P-glycoprotein-mediated resistance.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
| Target Compound Data | IC50 = 0.18 - 0.37 μM (H460, A549 cells) |
| Comparator Or Baseline | Paclitaxel (IC50 = 2.5 - 7.5 nM) |
| Quantified Difference | Cephalomannine is ~25-100x less potent than paclitaxel but retains micro-molar efficacy |
| Conditions | In vitro cell viability assays under normal oxygen conditions |
Its baseline activity makes cephalomannine an active starting scaffold for synthesizing novel analogues designed to overcome multi-drug resistance.
Because of its RRT of ~0.81-0.90 relative to paclitaxel, cephalomannine is strictly required as an analytical reference standard to validate the baseline resolution of paclitaxel APIs, ensuring compliance with pharmacopeial purity requirements[1].
Cephalomannine is utilized as a direct starting material for chemical or biocatalytic cleavage of the C-13 side chain to produce baccatin III and 10-DAB, which are the core building blocks for docetaxel and other advanced semi-synthetic taxoids [2].
Leveraging its baseline micro-molar cytotoxicity, cephalomannine is employed as a structural scaffold for synthesizing C2-modified or 3'-N-acyl analogues that exhibit equal or greater potency against multi-drug resistant (MDR) tumor cells compared to standard paclitaxel [3].
Corrosive;Irritant